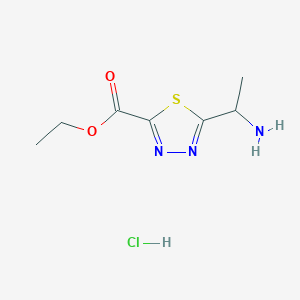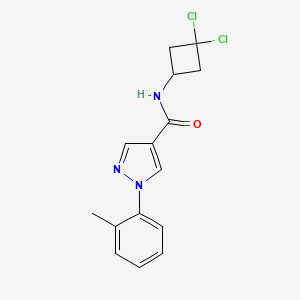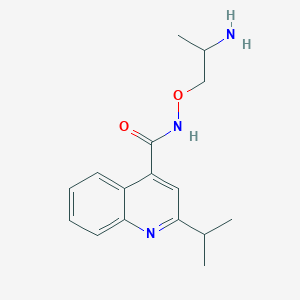
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl, commonly known as AETD, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. AETD is a heterocyclic compound that contains a thiadiazole ring and an aminoethyl group.
作用機序
The mechanism of action of AETD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. AETD has also been shown to bind to certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which plays a role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
AETD has been shown to have various biochemical and physiological effects in the body. AETD has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, which play a role in mood and cognition. AETD has also been shown to decrease the levels of certain inflammatory cytokines, which play a role in the immune response.
実験室実験の利点と制限
AETD has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. AETD is also relatively inexpensive compared to other compounds with similar properties. However, AETD has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on AETD. In medicinal chemistry, further studies are needed to investigate the potential of AETD as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of AETD in the synthesis of functionalized polymers and materials. In analytical chemistry, further studies are needed to investigate the potential of AETD as a derivatization reagent for the analysis of various compounds. Overall, the research on AETD has the potential to lead to significant advancements in various fields.
合成法
The synthesis of AETD involves the reaction between ethyl 2-cyano-3-(2-chloroethyl)thiophene-4-carboxylate and hydrazine hydrate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain AETD hydrochloride. This synthesis method has been optimized to yield high purity and high yield of AETD.
科学的研究の応用
AETD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AETD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. AETD has also been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
In material science, AETD has been used as a building block for the synthesis of functionalized polymers and materials. AETD has also been studied for its electrochemical properties and its potential applications in energy storage devices.
In analytical chemistry, AETD has been used as a derivatization reagent for the analysis of various compounds, including amino acids, peptides, and carbohydrates. AETD has also been studied for its ability to enhance the sensitivity and selectivity of analytical methods, such as liquid chromatography and mass spectrometry.
特性
IUPAC Name |
ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-3-12-7(11)6-10-9-5(13-6)4(2)8;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQUTTWDOBJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)

![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)

![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)